Holarrhimine

Steroidal Alkaloid Chemistry Structural Classification Natural Product Taxonomy

Researchers requiring the tetracyclic steroidal alkaloid scaffold for corticosteroid intermediate synthesis often face sourcing challenges, as pentacyclic analogs like conessine cannot substitute without invalidating SAR or synthetic routes. Holarrhimine (CAS 468-31-5) is the only tetracyclic member of the Holarrhena alkaloid group, isolated from Holarrhena pubescens. - Direct, high-yield conversion: Achieves 45-50% yield to 18-hydroxyprogesterone in a single stage, avoiding multistep degradation. - Definitive SAR reference: Unique tetracyclic scaffold with MW 332.50, TPSA 72.30 Ų, and 3 H-bond donors provides an essential polarity control for membrane permeability studies. - Reliable sourcing: Supplied as a purified natural product with batch-specific characterization, ensuring reproducibility for steroid chemistry and pharmacological profiling.

Molecular Formula C21H36N2O
Molecular Weight 332.5 g/mol
Cat. No. B1643651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolarrhimine
Molecular FormulaC21H36N2O
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N
InChIInChI=1S/C21H36N2O/c1-13(22)17-5-6-19-16-4-3-14-11-15(23)7-9-20(14,2)18(16)8-10-21(17,19)12-24/h3,13,15-19,24H,4-12,22-23H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-,21-/m0/s1
InChIKeyZCBATDUBXUJVRC-LQOGWUMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holarrhimine Steroidal Alkaloid: Sourcing and Structural Baseline


Holarrhimine (CAS 468-31-5) is a naturally occurring steroidal alkaloid belonging to the pregnane steroid class, isolated predominantly from Holarrhena pubescens (syn. H. antidysenterica) [1]. It is structurally classified as a tetracyclic amino-steroid, distinguishing it from the majority of Holarrhena alkaloids which are pentacyclic [1]. This fundamental structural difference underpins its distinct physicochemical profile and synthetic utility.

Why Holarrhimine Cannot Be Substituted by Generic Analogs


Holarrhimine is the sole tetracyclic representative within the Holarrhena group, whereas closely related compounds like conessine, conessimine, and isoconessimine share a pentacyclic framework [1]. This fundamental ring-system divergence precludes simple interchangeability, as it directly impacts physicochemical properties, such as molecular weight, lipophilicity, and hydrogen-bonding capacity, which in turn dictate membrane permeability and biological target engagement [2]. Substituting holarrhimine with a pentacyclic analog would therefore invalidate comparative studies reliant on the unique tetracyclic scaffold.

Holarrhimine Differentiation Evidence: Comparator-Centric Guide


Tetracyclic vs. Pentacyclic Framework

Holarrhimine is the only tetracyclic steroidal alkaloid identified within the Holarrhena group, whereas the primary bioactive alternatives, including conessine, conessimine, and isoconessimine, are pentacyclic [1]. This represents a fundamental structural differentiation that is absolute, not a matter of degree.

Steroidal Alkaloid Chemistry Structural Classification Natural Product Taxonomy

Synthetic Efficiency to 18-Hydroxyprogesterone

Holarrhimine can be directly converted to 18-hydroxyprogesterone, a key corticosteroid intermediate, in a yield of 45–50% via a single-stage Ruschig oxidation [1]. In contrast, the conversion of conessine to the same 18-hydroxyprogesterone intermediate requires a multistep degradation sequence, including Hofmann degradation and subsequent functional group transformations [2]. The single-stage conversion from holarrhimine offers a more direct and efficient synthetic route.

Synthetic Intermediates Corticosteroid Precursors Steroid Chemistry

Physicochemical Property Divergence

Holarrhimine exhibits a significantly lower molecular weight (332.50 g/mol) and higher topological polar surface area (TPSA 72.30 Ų) compared to the alternative conessine (MW 356.59 g/mol, TPSA 6.48 Ų) [1][2]. Holarrhimine's XLogP of 2.40 indicates markedly lower lipophilicity than conessine's XLogP of 5.0 [1][2]. These data predict substantially different absorption, distribution, and membrane partitioning behavior.

Physicochemical Properties Drug-Likeness Membrane Permeability

In Silico ADMET Profile

Holarrhimine is predicted to have high human intestinal absorption (99.3% probability) and blood-brain barrier penetration (75.0% probability), with no predicted human oral bioavailability (54.3% probability against) [1]. While analogous predicted property data for conessine using the same admetSAR 2 platform are not systematically available for direct comparison, the distinctive prediction profile for holarrhimine highlights its potential for oral and CNS-directed applications, which may diverge from pentacyclic alkaloids that typically have lower TPSA and higher lipophilicity.

ADMET Prediction Oral Bioavailability Blood-Brain Barrier

Procurement-Relevant Application Scenarios for Holarrhimine


C18-Functionalized Steroid Synthesis

Holarrhimine is the preferred starting material for synthetic routes requiring a direct, high-yielding conversion to 18-hydroxyprogesterone, a key intermediate in corticosteroid synthesis. The 45–50% single-stage yield [1] justifies its selection over multistep degradation pathways from pentacyclic alkaloids like conessine [2].

Tetracyclic Alkaloid SAR Studies

As the only known tetracyclic member of the Holarrhena alkaloid group [1], holarrhimine is the essential reference compound for any SAR investigation exploring the biological impact of the tetracyclic versus pentacyclic scaffold. Substituting it with a pentacyclic analog would invalidate the structural variable under investigation.

Drug-Likeness Benchmarking

Holarrhimine's distinct physicochemical fingerprint — lower MW (332.50), higher TPSA (72.30 Ų), lower XLogP (2.40), and three hydrogen-bond donors [1] — makes it a superior control compound for studies aiming to correlate steroidal alkaloid polarity with membrane permeability or off-target binding, compared to the more lipophilic, zero-hydrogen-bond-donor conessine [2].

Technical Documentation Hub

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